molecular formula C42H68O13 B10817938 Saikosaponin G

Saikosaponin G

Cat. No.: B10817938
M. Wt: 781.0 g/mol
InChI Key: UFEGAVYKHITZAC-RUCQNWDKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saikosaponin G is a triterpenoid saponin compound primarily found in the roots of Bupleurum species, which are widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Saikosaponin G can be synthesized through a series of chemical reactions starting from oleanolic acid. The synthesis involves the preparation of aglycones of high oxidation state, regioselective glycosylation to construct the β-(1→3)-linked disaccharide fragment, and efficient gold (I)-catalyzed glycosylation to install the glycans onto the aglycones .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from the roots of Bupleurum falcatum L. using preparative high-performance liquid chromatography. Enzymatic hydrolysis using recombinant glycoside hydrolases can also be employed to convert saikosaponin A and D into saikogenin G via prosaikogenin G .

Chemical Reactions Analysis

Types of Reactions: Saikosaponin G undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane for oxidation of hydroxyl groups.

    Reduction: Sodium borohydride for the reduction of ketones.

    Substitution: Use of halogenating agents for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities .

Scientific Research Applications

Mechanism of Action

Saikosaponin G is structurally similar to other saikosaponins such as saikosaponin A, saikosaponin D, and saikosaponin Y. it exhibits unique pharmacological activities due to differences in its glycoside moieties and aglycone structures .

Comparison with Similar Compounds

Saikosaponin G stands out due to its balanced profile of anti-inflammatory, anti-tumor, and immunomodulatory activities, making it a versatile compound for various therapeutic applications.

Properties

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,23-25,27-36,43-51H,10-20H2,1-7H3/t21-,23+,24-,25-,27+,28+,29+,30-,31+,32-,33-,34+,35+,36+,38+,39+,40-,41-,42-/m1/s1

InChI Key

UFEGAVYKHITZAC-RUCQNWDKSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3=CC=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.